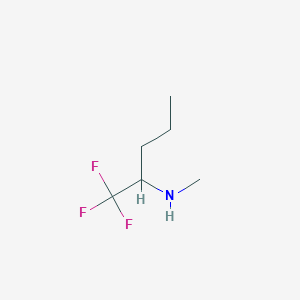
(R)-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide is a chiral compound that features a thiazolidine ring, a mercaptoethyl group, and a carboxamide group. Compounds with thiazolidine rings are often studied for their biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide typically involves the formation of the thiazolidine ring followed by the introduction of the mercaptoethyl and carboxamide groups. Common synthetic routes may include:
Cyclization Reactions: Starting from amino acids or other precursors to form the thiazolidine ring.
Functional Group Introduction: Using reagents like thiols and amines to introduce the mercaptoethyl and carboxamide groups under specific conditions such as acidic or basic environments.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Employing methods like crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The mercaptoethyl group can undergo oxidation to form disulfides.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Substitution: The thiazolidine ring can participate in substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: From oxidation of the mercaptoethyl group.
Amines: From reduction of the carboxamide group.
Substituted Thiazolidines: From substitution reactions on the thiazolidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: As a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its reactive groups.
Biomolecular Interactions: Studied for interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide would depend on its specific interactions with molecular targets. Generally, it might:
Bind to Enzymes: Inhibiting their activity by interacting with active sites.
Modulate Pathways: Affecting biochemical pathways by binding to receptors or other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the mercaptoethyl group.
N-(2-Mercaptoethyl)thiazolidine-4-carboxamide: Non-chiral version.
Uniqueness
Chirality: The ®-enantiomer may have different biological activities compared to the (S)-enantiomer.
Functional Groups:
Eigenschaften
Molekularformel |
C6H12N2OS2 |
|---|---|
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
(4R)-N-(2-sulfanylethyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2OS2/c9-6(7-1-2-10)5-3-11-4-8-5/h5,8,10H,1-4H2,(H,7,9)/t5-/m0/s1 |
InChI-Schlüssel |
HHHADADRSZJCIY-YFKPBYRVSA-N |
Isomerische SMILES |
C1[C@H](NCS1)C(=O)NCCS |
Kanonische SMILES |
C1C(NCS1)C(=O)NCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


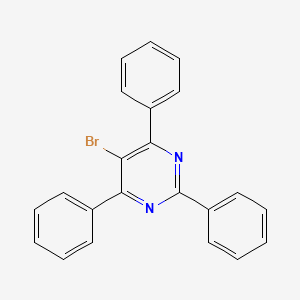

![(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
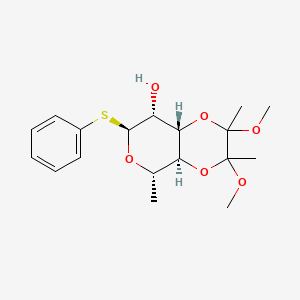
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole](/img/structure/B12848064.png)
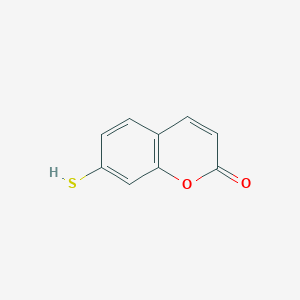
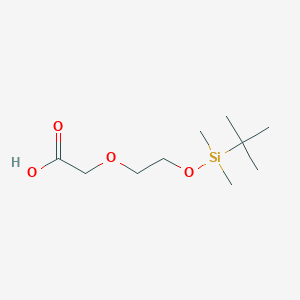



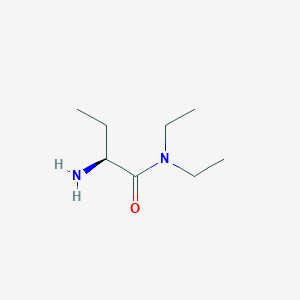
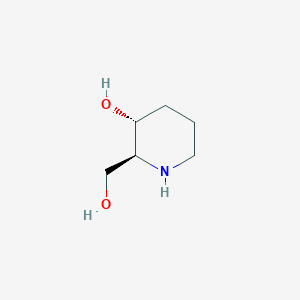
![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
